molecular formula C8H12N2O3 B13518622 (1,2,4-Oxadiazol-5-yl)methyl2,2-dimethylpropanoate

(1,2,4-Oxadiazol-5-yl)methyl2,2-dimethylpropanoate

Cat. No.: B13518622
M. Wt: 184.19 g/mol
InChI Key: VVZHKAXPFVFQLE-UHFFFAOYSA-N
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Description

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate is a chemical compound with the molecular formula C₉H₁₂N₂O₃. This compound features an oxadiazole ring, which is a five-membered ring containing two nitrogen atoms and one oxygen atom. The presence of the oxadiazole ring imparts unique chemical properties to the compound, making it of interest in various fields of research and industry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of hydrazides with carboxylic acids or their derivatives. The reaction conditions often include the use of dehydrating agents such as phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to facilitate the formation of the oxadiazole ring.

Industrial Production Methods

For industrial-scale production, the synthesis of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reagent concentrations are crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂).

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄).

    Substitution: The oxadiazole ring can undergo substitution reactions with nucleophiles or electrophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄) in acidic or neutral medium.

    Reduction: Lithium aluminum hydride (LiAlH₄) in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide (NaOH).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.

Scientific Research Applications

(1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate involves its interaction with specific molecular targets. The oxadiazole ring can interact with enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Similar Compounds

    (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate: Unique due to its specific substitution pattern on the oxadiazole ring.

    Other oxadiazole derivatives: Compounds with different substituents on the oxadiazole ring, such as (1,2,4-oxadiazol-5-yl)methyl acetate or (1,2,4-oxadiazol-5-yl)methyl benzoate.

Uniqueness

The uniqueness of (1,2,4-oxadiazol-5-yl)methyl 2,2-dimethylpropanoate lies in its specific chemical structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C8H12N2O3

Molecular Weight

184.19 g/mol

IUPAC Name

1,2,4-oxadiazol-5-ylmethyl 2,2-dimethylpropanoate

InChI

InChI=1S/C8H12N2O3/c1-8(2,3)7(11)12-4-6-9-5-10-13-6/h5H,4H2,1-3H3

InChI Key

VVZHKAXPFVFQLE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=O)OCC1=NC=NO1

Origin of Product

United States

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